Aurora A inhibitor 2

Description

Properties

Molecular Formula |

C24H26N6O3 |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

N-[6-[3-(2-morpholin-4-ylethyl)-4-oxoquinazolin-6-yl]-1H-benzimidazol-2-yl]propanamide |

InChI |

InChI=1S/C24H26N6O3/c1-2-22(31)28-24-26-20-6-4-17(14-21(20)27-24)16-3-5-19-18(13-16)23(32)30(15-25-19)8-7-29-9-11-33-12-10-29/h3-6,13-15H,2,7-12H2,1H3,(H2,26,27,28,31) |

InChI Key |

WKBADCPZJIWSRC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=NC2=C(N1)C=C(C=C2)C3=CC4=C(C=C3)N=CN(C4=O)CCN5CCOCC5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Aurora A Inhibitor 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurora A kinase is a key regulator of mitotic progression, playing a crucial role in centrosome maturation and separation, spindle assembly, and chromosome segregation.[1][2] Its overexpression is frequently observed in various human cancers and is associated with tumorigenesis and poor prognosis, making it a compelling target for cancer therapy.[2][3] Aurora A inhibitors are a class of targeted therapies that disrupt the function of this kinase, leading to mitotic arrest and subsequent cell death in rapidly dividing cancer cells. This technical guide provides a detailed overview of the mechanism of action of Aurora A inhibitors, using Alisertib (MLN8237) as a representative example, referred to herein as "Aurora A inhibitor 2."

Core Mechanism of Action

Aurora A inhibitor 2 is a selective and orally active small-molecule inhibitor of Aurora A kinase.[4] The primary mechanism of action involves binding to the ATP-binding pocket of Aurora A, thereby preventing the phosphorylation of its downstream substrates that are essential for mitotic progression.[3] This inhibition leads to a cascade of cellular events culminating in anti-tumor activity.

Direct Inhibition of Aurora A Kinase Activity

The inhibitory potential of Aurora A inhibitor 2 has been quantified in various assays. In a cell-free radioactive Flashplate assay, Alisertib demonstrates high selectivity for Aurora A over the closely related Aurora B kinase.[1][5]

| Parameter | Aurora A | Aurora B | Reference |

| IC50 (recombinant protein) | 1.2 nM | 396.5 nM | [1][4] |

| IC50 (HeLa cells) | 6.7 nM | Not Reported |

Table 1: Biochemical and Cellular IC50 Values of Alisertib (Aurora A inhibitor 2).

The data clearly indicates that Aurora A inhibitor 2 is over 200-fold more selective for Aurora A than Aurora B in a biochemical context.[1][5]

Cellular Consequences of Aurora A Inhibition

The inhibition of Aurora A kinase activity by Aurora A inhibitor 2 manifests in several distinct cellular phenotypes:

-

Mitotic Arrest: Treatment with Aurora A inhibitor 2 leads to defects in spindle assembly and chromosome alignment, causing cells to arrest in the G2/M phase of the cell cycle.[2][3] This is a hallmark of Aurora A inhibition.

-

Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][3] This is characterized by the cleavage of caspases and PARP.[5]

-

Autophagy: In some cancer cell lines, Aurora A inhibitor 2 has been shown to induce autophagy, a cellular self-degradation process.[2][4]

-

Genomic Instability: Errors in chromosome segregation resulting from Aurora A inhibition can lead to aneuploidy, an abnormal number of chromosomes, which can be detrimental to cancer cells.[3]

The anti-proliferative activity of Aurora A inhibitor 2 has been demonstrated across a broad panel of cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT-116 | Colon Cancer | 15 - 40 | [3] |

| LS174T | Colon Cancer | 50 | [1] |

| T84 | Colon Cancer | 90 | [1] |

| Multiple Myeloma Cell Lines | Multiple Myeloma | 3 - 1710 | [1][5] |

| Lymphoma Cell Lines | Lymphoma | Generally more sensitive than solid tumor lines |

Table 2: Anti-proliferative Activity of Alisertib (Aurora A inhibitor 2) in Various Cancer Cell Lines.

Signaling Pathways Modulated by Aurora A Inhibitor 2

Aurora A kinase is a node in a complex network of signaling pathways that regulate cell proliferation and survival. Inhibition of Aurora A by Aurora A inhibitor 2 has been shown to impact these interconnected pathways.

The Aurora A Signaling Pathway

The canonical Aurora A pathway involves its activation and subsequent phosphorylation of downstream targets to ensure proper mitotic progression.

Caption: Canonical Aurora A signaling pathway and its inhibition.

Impact on Survival Pathways

Aurora A inhibitor 2 has been shown to modulate critical cell survival pathways, including the PI3K/Akt/mTOR and p38 MAPK pathways, contributing to its anti-cancer effects.[4][6]

Caption: Modulation of survival pathways by Aurora A inhibitor 2.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the mechanism of action of Aurora A inhibitor 2.

Aurora A Kinase Assay (Radioactive Flashplate)

This assay quantifies the enzymatic activity of Aurora A kinase and the inhibitory potency of compounds.

Principle: Recombinant Aurora A kinase phosphorylates a biotinylated peptide substrate using radiolabeled ATP ([γ-³³P]ATP). The phosphorylated substrate is captured on a streptavidin-coated plate, and the radioactivity is measured.

Protocol:

-

Reaction Setup: In a 96-well FlashPlate, combine recombinant Aurora A kinase (e.g., 5 nM) with a biotinylated peptide substrate (e.g., Biotin-GLRRASLG, 2 µM) in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM DTT, 0.05% Tween 20).

-

Inhibitor Addition: Add varying concentrations of Aurora A inhibitor 2.

-

Initiation: Start the reaction by adding [γ-³³P]ATP (e.g., 3.3 µCi/mL at 2 µM).

-

Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cell Proliferation Assay (BrdU ELISA)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Principle: Bromodeoxyuridine (BrdU), a thymidine analog, is incorporated into the DNA of proliferating cells. An anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is used for colorimetric detection.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of Aurora A inhibitor 2 for a specified duration (e.g., 72 hours).

-

BrdU Labeling: Add BrdU labeling solution to the cells and incubate for a few hours (e.g., 2-4 hours).

-

Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access.

-

Antibody Incubation: Add an anti-BrdU-POD antibody and incubate.

-

Substrate Addition: Add a peroxidase substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Determine the IC50 for cell proliferation inhibition.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Principle: A fluorescent dye that stoichiometrically binds to DNA (e.g., propidium iodide, PI) is used to stain the cells. The fluorescence intensity, which is proportional to the DNA content, is measured by a flow cytometer.

Protocol:

-

Cell Treatment: Treat cells with Aurora A inhibitor 2 for the desired time (e.g., 24 or 48 hours).

-

Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells and resuspend them in a staining solution containing PI and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases.

Caption: Workflow for cell cycle analysis by flow cytometry.

Western Blotting

Western blotting is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status.

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates (e.g., using a BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-Aurora A (Thr288), anti-cleaved PARP, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion

Aurora A inhibitor 2, exemplified by Alisertib, is a potent and selective inhibitor of Aurora A kinase. Its mechanism of action is centered on the disruption of mitotic processes, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cells. Furthermore, its effects extend to the modulation of key survival signaling pathways. The in-depth understanding of its mechanism, supported by robust quantitative data and detailed experimental protocols, provides a solid foundation for its continued investigation and development as a targeted anti-cancer therapeutic.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Alisertib Induces Cell Cycle Arrest, Apoptosis, Autophagy and Suppresses EMT in HT29 and Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adooq.com [adooq.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

The Discovery and Synthesis of Pyrimidine-Based Aurora A Kinase Inhibitors: A Technical Guide

Introduction

Aurora A kinase, a key regulator of mitotic progression, has emerged as a critical target in oncology drug discovery. Its overexpression is implicated in the pathogenesis of numerous human cancers, often correlating with poor prognosis. The kinase's role in vital cellular processes such as centrosome maturation, spindle assembly, and the stabilization of oncoproteins like N-Myc and c-MYC underscores its therapeutic potential. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a potent class of pyrimidine-based Aurora A inhibitors, with a focus on a representative compound, referred to herein as Aurora A Inhibitor 2 (based on compound 13 from recent literature). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor discovery.

Core Concepts in Aurora A Inhibitor Discovery

The development of small molecule inhibitors targeting Aurora A has largely focused on ATP-competitive compounds. A key structural feature of the ATP-binding pocket is the DFG (Asp-Phe-Gly) motif, which can adopt an active "DFG-in" or an inactive "DFG-out" conformation. Inhibitors that stabilize the "DFG-out" conformation can offer improved selectivity and unique mechanisms of action, such as inducing the degradation of MYC-family oncoproteins.

Structure-based drug design (SBDD) has been instrumental in the discovery of novel Aurora A inhibitors. By leveraging the crystal structure of Aurora A, medicinal chemists can design compounds that form specific interactions with key residues in the ATP-binding pocket, leading to enhanced potency and selectivity.

Aurora A Signaling Pathways

Aurora A kinase is a central node in a complex network of signaling pathways that regulate cell division and tumorigenesis. Its activity is tightly controlled throughout the cell cycle, and its dysregulation can lead to genomic instability and cancer progression. The following diagram illustrates some of the key signaling pathways involving Aurora A.

Caption: Key signaling pathways regulated by Aurora A kinase in mitosis and oncogenesis.

Synthesis of Aurora A Inhibitor 2

The following is a representative synthetic scheme for a pyrimidine-based Aurora A inhibitor (Compound 13 ). The synthesis involves a multi-step process starting from commercially available materials.

Synthetic Scheme

Caption: A representative synthetic workflow for a pyrimidine-based Aurora A inhibitor.

Experimental Protocol for Synthesis

Step 1: Synthesis of 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in a suitable solvent such as THF, is added 3-amino-5-methylpyrazole (1.5 eq) and a base, for example triethylamine (1.5 eq). The reaction mixture is stirred at room temperature for several hours until completion, monitored by TLC. The product is then isolated by extraction and purified by column chromatography.

Step 2: Synthesis of tert-butyl (S)-(1-(2-chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate

The dichloro-intermediate from Step 1 (1.0 eq) is dissolved in a polar aprotic solvent like DMF. To this solution, tert-butyl (S)-pyrrolidin-3-ylcarbamate (1.2 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) are added. The reaction is heated to 80-100 °C and stirred for several hours. After completion, the product is isolated by aqueous workup and purified by chromatography.

Step 3: Boc Deprotection

The Boc-protected intermediate from Step 2 is dissolved in a solvent such as dichloromethane (DCM). An acid, typically trifluoroacetic acid (TFA) or a solution of HCl in dioxane, is added, and the mixture is stirred at room temperature until the deprotection is complete. The solvent is then removed under reduced pressure to yield the crude amine salt.

Step 4: Amide Coupling to Yield Aurora A Inhibitor 2 (Compound 13)

The crude amine from Step 3 (1.0 eq) is dissolved in DMF. 4-chloro-2-fluorobenzoic acid (1.1 eq), a coupling agent such as HATU (1.2 eq), and a base like DIPEA (3.0 eq) are added sequentially. The reaction is stirred at room temperature for several hours. The final product is isolated by extraction and purified by preparative HPLC to afford the desired Aurora A Inhibitor 2.[1][2]

Biological Evaluation of Aurora A Inhibitors

The characterization of novel Aurora A inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay

The inhibitory activity of compounds against Aurora A is typically determined using a biochemical assay that measures the phosphorylation of a substrate peptide. The ADP-Glo™ Kinase Assay is a commonly used method.

Experimental Protocol: ADP-Glo™ Kinase Assay

-

Reaction Setup: A kinase reaction is prepared in a 384-well plate containing Aurora A kinase, a suitable buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT), ATP, and a peptide substrate (e.g., Kemptide).[3]

-

Inhibitor Addition: Test compounds are added to the wells at various concentrations.

-

Incubation: The reaction is incubated at 30°C for a defined period, typically 45-60 minutes.[3]

-

ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.

-

ADP to ATP Conversion: Kinase Detection Reagent is added to convert the ADP generated by the kinase reaction into ATP. This is followed by a 30-minute incubation at room temperature.

-

Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the luminescent signal is measured with a plate reader. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

Cell-Based Assays

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.

Experimental Protocol: MTT Assay

-

Cell Seeding: Cancer cells (e.g., NCI-H82, SK-N-BE(2)) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the Aurora A inhibitor for a specified period, typically 72 hours.

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The IC50 values for cell growth inhibition are then determined.

Western Blot Analysis of MYC Protein Levels

A key mechanism of action for some Aurora A inhibitors is the destabilization and subsequent degradation of c-MYC or N-Myc. Western blotting is used to quantify the levels of these oncoproteins in cells treated with the inhibitor.

Experimental Protocol: Western Blot for c-MYC

-

Cell Lysis: Cells treated with the Aurora A inhibitor are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay such as the BCA assay.

-

SDS-PAGE: Equal amounts of protein (typically 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for c-MYC (e.g., clone 9E10) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C.[4][5][6]

-

Washing: The membrane is washed several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

-

Loading Control: The membrane is also probed with an antibody against a housekeeping protein, such as β-actin or GAPDH, to ensure equal protein loading across all lanes.[7][8]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of several representative Aurora A inhibitors against Aurora A and Aurora B kinases.

| Inhibitor | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity (Aurora B/A) |

| Alisertib (MLN8237) | 1.2[9][10][11] | 396.5[9][10] | >200 |

| MK-5108 | 0.064 | 29 | 453 |

| Danusertib (PHA-739358) | 13 | 79 | 6 |

| VX-680 (Tozasertib) | 0.6 | 18 | 30 |

| Compound 13 | 38.6 | >1000 | >25 |

Conclusion

The discovery and development of potent and selective Aurora A kinase inhibitors represent a promising therapeutic strategy for the treatment of various cancers. The pyrimidine-based scaffold has proven to be a versatile starting point for the design of inhibitors with desirable pharmacological properties. The detailed synthetic and biological evaluation protocols provided in this guide are intended to facilitate further research in this exciting area of drug discovery. The continued application of structure-based drug design and a thorough understanding of the underlying biology will undoubtedly lead to the development of next-generation Aurora A inhibitors with improved efficacy and safety profiles.

References

- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Alisertib (MLN8237) an investigational agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.novusbio.com [resources.novusbio.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]

- 7. resources.biomol.com [resources.biomol.com]

- 8. Loading Controls for Western Blots [labome.com]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. adooq.com [adooq.com]

An In-Depth Technical Guide to Aurora A Inhibitor 2 (Compound 16h)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Aurora A inhibitor 2 (Compound 16h), a potent and selective inhibitor of Aurora A kinase. The information presented is collated from primary research and is intended to support further investigation and development of this compound as a potential anti-cancer therapeutic.

Core Compound Information

Compound Name: Aurora A inhibitor 2 (Compound 16h)

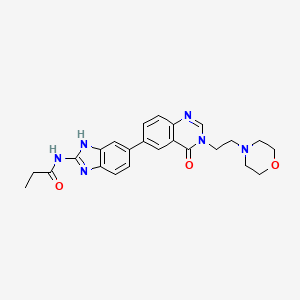

Chemical Name: 6-(2-amino-1H-benzo[d]imidazol-6-yl)-3-(4-methoxybenzyl)quinazolin-4(3H)-one

CAS Number: 2412144-74-0[1]

Molecular Formula: C24H26N6O3

Chemical Structure:

Caption: Chemical structure of Aurora A inhibitor 2 (Compound 16h).

Quantitative Data Summary

In Vitro Kinase Inhibitory Activity

Compound 16h demonstrates potent and selective inhibition of Aurora A kinase.

| Kinase | IC50 (nM) |

| Aurora A | 21.94 |

In Vitro Anti-proliferative Activity

The anti-proliferative effects of Compound 16h were evaluated against a panel of human cancer cell lines using the MTT assay. The results are presented as IC50 values (µM).

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | 3.84 ± 0.21 |

| PC3 | Prostate Cancer | 5.12 ± 0.33 |

| SH-SY5Y | Neuroblastoma | 6.45 ± 0.47 |

| A549 | Non-small cell lung cancer | 8.27 ± 0.52 |

Mechanism of Action

Compound 16h exerts its anti-cancer effects primarily through the inhibition of Aurora A kinase, a key regulator of mitosis. This inhibition leads to a cascade of cellular events, ultimately resulting in apoptotic cell death.

Cell Cycle Arrest

Treatment of MDA-MB-231 cells with Compound 16h leads to a significant accumulation of cells in the G2/M phase of the cell cycle, indicating a disruption of mitotic progression.

Induction of Apoptosis

Compound 16h induces caspase-dependent apoptosis in MDA-MB-231 cells. This is evidenced by the increased binding of Annexin V-FITC and uptake of propidium iodide (PI) in treated cells.

Signaling Pathway

The primary signaling pathway affected by Compound 16h is the Aurora A kinase pathway, which plays a crucial role in centrosome maturation, spindle assembly, and cytokinesis. By inhibiting Aurora A, Compound 16h disrupts these processes, leading to mitotic catastrophe and apoptosis.

Caption: Signaling pathway of Aurora A inhibitor 2 (Compound 16h).

Experimental Protocols

Synthesis of Compound 16h

The synthesis of 6-(2-amino-1H-benzo[d]imidazol-6-yl)-3-(4-methoxybenzyl)quinazolin-4(3H)-one (Compound 16h) is a multi-step process. A generalized synthetic route is described below. For detailed procedures, including reaction conditions and purification methods, please refer to the primary literature.

Caption: General synthetic workflow for Compound 16h.

In Vitro Kinase Assay

The inhibitory activity of Compound 16h against Aurora A kinase was determined using a commercially available kinase assay kit. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor. The IC50 value is calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Compound 16h for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cell Cycle Analysis

-

Treat MDA-MB-231 cells with Compound 16h for the desired time.

-

Harvest the cells and fix them in cold 70% ethanol.

-

Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate the cells in the dark to allow for DNA staining.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Treat MDA-MB-231 cells with Compound 16h.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

-

Lyse treated and untreated MDA-MB-231 cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Aurora A, phospho-Aurora A, etc.) and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

This guide provides a foundational understanding of Aurora A inhibitor 2 (Compound 16h). For more detailed information, researchers are encouraged to consult the primary scientific literature.

References

Unveiling the Target Specificity of Aurora A Inhibitor 2 (TCS7010): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target specificity of Aurora A inhibitor 2, a potent and highly selective ATP-competitive inhibitor of Aurora A kinase. Also known as Aurora A Inhibitor I and TCS7010, this compound belongs to the 2,4-bisanilinopyrimidine class of inhibitors. Its exceptional selectivity for Aurora A over the closely related Aurora B kinase makes it a valuable tool for dissecting the specific cellular functions of Aurora A and a promising candidate for therapeutic development.

Core Compound Information

| Property | Value |

| Systematic Name | N-(4-(4-(4-((2-chlorophenyl)carbamoyl)phenyl)amino)-5-fluoropyrimidin-2-ylamino)phenyl)piperazine-1-carboxamide |

| Synonyms | Aurora A inhibitor 2, Aurora A Inhibitor I, TCS7010 |

| Molecular Formula | C31H29ClFN7O3 |

| Molecular Weight | 602.06 g/mol |

| Chemical Structure | (Image of the chemical structure of TCS7010 would be placed here in a real document) |

Quantitative Kinase Inhibition Profile

The hallmark of Aurora A inhibitor 2 (TCS710) is its remarkable selectivity for Aurora A over Aurora B, which share a high degree of sequence homology in their ATP-binding pockets. This selectivity is attributed to a single amino acid difference between the two kinases (Threonine 217 in Aurora A versus Glutamic acid 161 in Aurora B).

Table 1: Biochemical Potency and Selectivity of Aurora A Inhibitor 2 (TCS7010)

| Target Kinase | IC50 (nM) | Selectivity (fold vs. Aurora A) | Reference |

| Aurora A | 3.4 | 1 | [1][2][3] |

| Aurora B | 3400 | 1000 | [1] |

Note: IC50 values can vary slightly depending on the assay conditions.

Cellular Activity

In cellular assays, Aurora A inhibitor 2 (TCS7010) effectively inhibits Aurora A function, leading to characteristic mitotic defects.

Table 2: Cellular Activity of Aurora A Inhibitor 2 (TCS7010)

| Cell Line | Assay Type | Endpoint | IC50 / EC50 | Reference |

| HCT116 (Colon Carcinoma) | Proliferation | Cell Viability | 190 nM | [1][3] |

| HT29 (Colon Carcinoma) | Proliferation | Cell Viability | 2.9 µM | [1] |

| HCT116 (Colon Carcinoma) | Apoptosis | Annexin V staining | Induction at 5 µM | [4] |

| HCT116 (Colon Carcinoma) | Cell Cycle | G2/M arrest | Observed at 5 µM | [4] |

Treatment of cancer cell lines with TCS7010 has been shown to induce a G2/M cell cycle arrest and subsequent apoptosis.[4] This is consistent with the known roles of Aurora A in mitotic entry and spindle assembly. Specifically, inhibition of Aurora A by TCS7010 in HCT116 cells has been demonstrated to trigger apoptosis through a signaling pathway involving reactive oxygen species (ROS) and the unfolded protein response (UPR).[4]

Signaling Pathways and Experimental Workflows

Aurora A Signaling Pathway

Aurora A is a key regulator of mitosis, and its inhibition by TCS7010 perturbs several downstream signaling events. The following diagram illustrates a simplified Aurora A signaling pathway.

Figure 1: Simplified Aurora A signaling pathway and the point of inhibition by TCS7010.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram outlines a typical workflow for characterizing the target specificity of a kinase inhibitor like TCS7010.

Figure 2: General experimental workflow for kinase inhibitor characterization.

Detailed Experimental Protocols

In Vitro Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC50 of an inhibitor against Aurora A.

Materials:

-

Recombinant full-length human Aurora A kinase

-

LanthaScreen™ Eu-anti-GST Antibody

-

Kinase Tracer 236

-

Kinase Buffer A (5X)

-

TR-FRET Dilution Buffer

-

Test inhibitor (e.g., TCS7010)

-

384-well plate (low volume, black)

Procedure:

-

Reagent Preparation:

-

Prepare 1X Kinase Buffer A by diluting the 5X stock with distilled water.

-

Prepare a 3X kinase/antibody mixture in 1X Kinase Buffer A. The final concentrations in the well will be 5 nM kinase and 2 nM antibody.

-

Prepare a 3X tracer solution in 1X Kinase Buffer A. The final concentration in the well will be 100 nM.

-

Prepare a serial dilution of the test inhibitor in 1X Kinase Buffer A at 3X the final desired concentrations.

-

-

Assay Assembly:

-

Add 5 µL of the serially diluted inhibitor to the wells of the 384-well plate.

-

Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Add 5 µL of the 3X tracer solution to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET compatible plate reader.

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Proliferation Assay (MTT Assay) in HCT116 Cells

This protocol measures the effect of an inhibitor on the proliferation of HCT116 human colon carcinoma cells.

Materials:

-

HCT116 cells

-

McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Test inhibitor (e.g., TCS7010)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plate

Procedure:

-

Cell Seeding:

-

Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of the test inhibitor in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (DMSO).

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes at room temperature to ensure complete dissolution.

-

-

Measurement and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

-

Western Blot Analysis of Aurora A Phosphorylation in HCT116 Cells

This protocol assesses the ability of an inhibitor to block the autophosphorylation of Aurora A at Threonine 288 (p-Aurora A T288), a marker of its activation.

Materials:

-

HCT116 cells

-

Complete growth medium

-

Test inhibitor (e.g., TCS7010)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-Aurora A (T288) and anti-Aurora A (total)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment and Lysis:

-

Seed HCT116 cells and grow to 70-80% confluency.

-

Treat the cells with the test inhibitor at various concentrations for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against p-Aurora A (T288) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Analysis:

-

Strip the membrane and re-probe with an antibody against total Aurora A as a loading control.

-

Quantify the band intensities to determine the dose-dependent inhibition of Aurora A phosphorylation.

-

Conclusion

Aurora A inhibitor 2 (TCS7010) is a highly potent and selective inhibitor of Aurora A kinase. Its exceptional selectivity over Aurora B makes it an invaluable research tool for elucidating the specific biological roles of Aurora A. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. As with any kinase inhibitor, a thorough understanding of its target specificity is paramount for the accurate interpretation of experimental results and for advancing its potential as a targeted therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Aurora kinase A inhibitor TCS7010 demonstrates pro-apoptotic effect through the unfolded protein response pathway in HCT116 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Induction of Apoptosis by Selective Aurora A Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Aurora A kinase, a critical regulator of mitotic progression, is a prominent therapeutic target in oncology. Its over-expression in numerous cancers is linked to genetic instability and poor prognosis. Selective inhibition of Aurora A disrupts mitotic spindle formation, leading to mitotic arrest and subsequent tumor cell death. A primary mechanism of this anti-tumor activity is the induction of apoptosis. This technical guide provides a comprehensive overview of the core mechanisms by which selective Aurora A inhibitors induce apoptosis, the signaling pathways involved, and the experimental protocols used for their evaluation. We present a synthesis of preclinical data for key selective inhibitors, highlighting the pivotal role of the p53 tumor suppressor and the mitochondrial pathway in determining cell fate.

Introduction: Aurora A Kinase as a Therapeutic Target

Aurora A is a serine/threonine kinase that plays a crucial role in orchestrating key mitotic events, including centrosome maturation and separation, bipolar spindle assembly, and chromosome alignment.[1][2] Its activity is tightly regulated, peaking during the G2 phase and mitosis.[1] In a wide array of human cancers, the gene encoding Aurora A is amplified, leading to protein overexpression. This aberrant activity contributes to tumorigenesis by causing defects in chromosome segregation, which results in aneuploidy—a hallmark of cancer.[3]

Given its central role in cell division and its frequent dysregulation in cancer, Aurora A has emerged as an attractive target for anticancer drug development. Numerous small-molecule inhibitors have been developed, ranging from pan-Aurora inhibitors to those with high selectivity for Aurora A.[4][5] These inhibitors typically function by competing with ATP for binding to the kinase's catalytic domain.[6] A primary consequence of Aurora A inhibition is the disruption of the mitotic spindle, which activates the spindle assembly checkpoint and causes cells to arrest in mitosis.[1] The ultimate fate of these arrested cells varies, but a therapeutically desirable outcome is the induction of programmed cell death, or apoptosis.

This guide focuses on the mechanisms by which selective Aurora A inhibitors, such as LY3295668 , Alisertib (MLN8237) , and MK-8745 , trigger apoptosis in cancer cells.

Core Mechanism: From Mitotic Arrest to Apoptosis

The inhibition of Aurora A kinase activity directly interferes with the formation and function of the mitotic spindle. This leads to defects in chromosome congression and alignment at the metaphase plate, activating the spindle assembly checkpoint and causing a transient mitotic arrest.[1] The cell's response to this arrest is a critical determinant of the inhibitor's efficacy. The cell can follow one of several paths:

-

Apoptosis: The prolonged mitotic arrest can trigger the intrinsic (mitochondrial) or extrinsic apoptotic pathways, leading to cell death. This is often dependent on the cell's genetic background, particularly its p53 status.[7]

-

Mitotic Slippage and Endoreduplication: Cells may exit mitosis without proper chromosome segregation or cytokinesis. This "mitotic slippage" results in a tetraploid G1 state. These polyploid cells may then undergo senescence or eventually apoptosis.[1][7]

-

Senescence: In some contexts, particularly following mitotic slippage, cells can enter a state of irreversible growth arrest known as senescence.[6][8]

Selective Aurora A inhibitors are designed to persistently arrest cancer cells in mitosis, leading to a more profound apoptotic response compared to pan-Aurora inhibitors, which can also induce cytokinesis failure and polyploidy due to Aurora B inhibition.[9][10]

Figure 1. Cellular fates following Aurora A inhibition.

Signaling Pathways in Aurora A Inhibitor-Induced Apoptosis

The p53-Dependent Apoptotic Pathway

The tumor suppressor protein p53 is a critical factor in determining whether a cell undergoes apoptosis or polyploidy following Aurora A inhibition.[7][11] In cells with functional, wild-type p53, treatment with a selective Aurora A inhibitor like MK-8745 leads to a robust apoptotic response.

The proposed mechanism involves the following steps:

-

Aurora A Inhibition: The inhibitor blocks Aurora A activity, causing mitotic arrest.

-

p53 Activation: This mitotic stress leads to the stabilization and activation of p53, often observed through increased protein expression and phosphorylation at key residues like Serine 15.[11]

-

Mitochondrial Pathway Activation: Activated p53 transcriptionally upregulates pro-apoptotic Bcl-2 family members (e.g., Bax, Puma, Noxa), which translocate to the mitochondria.

-

Cytochrome c Release: This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.[11]

-

Caspase Cascade: Cytochrome c binds to Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspase-3, leading to the cleavage of cellular substrates (like PARP) and the execution of apoptosis.[5][12]

In contrast, cells with mutant or null p53 fail to mount this apoptotic response. They instead undergo prolonged mitotic arrest, eventually exit mitosis without dividing, and become polyploid.[7]

Figure 2. p53-dependent signaling in response to Aurora A inhibition.

Combination Strategies to Enhance Apoptosis

While single-agent Aurora A inhibitors can induce apoptosis, their efficacy can be limited in tumors that are resistant or tend towards senescence. Combination therapies can overcome this by co-activating parallel death pathways. One effective strategy is to combine an Aurora A inhibitor like Alisertib with an agent that activates the extrinsic apoptotic pathway, such as a Death Receptor 5 (DR5) agonist or the ligand Apo2L/TRAIL.[8]

The mechanism for this synergistic effect is as follows:

-

Aurora A Inhibition Induces Senescence: Alisertib treatment first blocks the G2/M cell cycle progression, causing DNA damage and inducing a senescent state in a population of tumor cells.[8]

-

Sensitization to Extrinsic Signals: These therapy-induced senescent cells show increased sensitivity to death receptor ligands.

-

Extrinsic Pathway Activation: A DR5 agonist binds to its receptor on the cell surface, leading to the recruitment of adaptor proteins (like FADD) and the activation of the initiator caspase-8.

-

Caspase Cascade and Bid Cleavage: Caspase-8 directly activates the executioner caspase-3. Additionally, it can cleave the Bcl-2 family protein Bid into its truncated form, tBid.

-

Crosstalk with Intrinsic Pathway: tBid translocates to the mitochondria and activates the intrinsic pathway (via Bak/Bax), amplifying the apoptotic signal. This combined activation of both extrinsic and intrinsic pathways leads to a marked reduction in cell viability and tumor regression.[8]

Figure 3. Synergistic apoptosis via combined Aurora A and DR5 targeting.

Quantitative Data Presentation

Table 1: Kinase Inhibitory Activity of Selected Aurora A Inhibitors

| Inhibitor | Type | Aurora A (IC₅₀, nM) | Aurora B (IC₅₀, nM) | Selectivity (AurB/AurA) | Reference |

| Alisertib (MLN8237) | Selective Aurora A | 1.2 | 396.5 | ~330x | [13] |

| LY3295668 | Highly Selective Aurora A | Data not specified, but described as highly selective | Data not specified | High | [9][10] |

| MK-8745 | Selective Aurora A | Potent and selective | Data not specified | High | [7] |

| VX-680 (Tozasertib) | Pan-Aurora | 0.6 | 18 | 30x | [13] |

| ZM447439 | Pan-Aurora | Potent | Potent | Low | [12] |

Note: IC₅₀ values can vary based on assay conditions. Data are compiled from the cited literature for comparative purposes.

Table 2: Cellular Effects of Aurora A Inhibitors on Apoptosis

| Inhibitor | Cell Line | p53 Status | Concentration | Duration | Apoptosis Induction | Outcome | Reference |

| MK-8745 | CAPAN-2 (Pancreatic) | Wild-Type | 5 µM | 48 h | 15% apoptosis | Apoptosis | [7] |

| MK-8745 | PANC-1 (Pancreatic) | Mutant | 5 µM | 48 h | No apoptosis | 56% polyploidy | [7] |

| MLN8237 + Apo2L/TRAIL | Hs294T (Melanoma) | Mutant | 1 µM (MLN8237) | 5 days | Significant increase vs. single agents | Synergistic Apoptosis | [8] |

| ZM447439 | HCT-116 (Colon) | Wild-Type | 2-10 µM | 48 h | Concentration-dependent apoptosis | Apoptosis | [12] |

| ZM447439 | HCT-116 p53-/- | Null | 2-10 µM | 48 h | Reduced apoptosis vs. WT | Polyploidy & some apoptosis | [12] |

| ZM447439 | HCT-116 Bak/Bax-/- | Null | 2-10 µM | 48 h | Almost completely inhibited | Strong Polyploidy | [12] |

| VX-680 | Cervical Cancer Cells | Not specified | Not specified | Not specified | Promotes apoptosis, enhances Taxol effect | Chemosensitization | [14] |

Detailed Experimental Protocols

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This is the standard method for quantifying apoptosis by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It stains late apoptotic and necrotic cells.

Workflow Diagram:

Figure 4. Flowchart for Annexin V/PI apoptosis assay.

Methodology:

-

Cell Culture: Plate cells (e.g., HCT-116) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentration of Aurora A inhibitor (and/or other compounds) for the specified duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).

-

Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Quantification:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for Apoptosis and Pathway Markers

Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It is essential for confirming the activation of apoptotic pathways (e.g., cleavage of caspase-3 and PARP) and assessing the status of signaling proteins (e.g., p53, phospho-Aurora A).

Methodology:

-

Lysate Preparation: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

Conclusion

Selective Aurora A inhibitors represent a promising class of targeted anticancer agents. Their ability to induce profound mitotic arrest followed by apoptosis is a key driver of their therapeutic efficacy. The cellular response, particularly the choice between apoptosis and polyploidy/senescence, is heavily influenced by the p53 status of the tumor cells, making p53 a potential biomarker for patient stratification. The induction of apoptosis proceeds primarily through the intrinsic mitochondrial pathway, which can be further potentiated by combination therapies that engage the extrinsic death receptor pathway. The experimental protocols detailed herein provide a robust framework for researchers to investigate the pro-apoptotic activity of novel Aurora A inhibitors and to further elucidate the complex signaling networks that govern cell fate in response to mitotic stress.

References

- 1. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. researchgate.net [researchgate.net]

- 5. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combined inhibition of aurora kinases and Bcl-xL induces apoptosis through select BH3-only proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Aurora A-Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Aurora kinase inhibitor ZM447439 induces apoptosis via mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Inhibition of Aurora A promotes chemosensitivity via inducing cell cycle arrest and apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Site of Inhibitors on Aurora A Kinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interactions between small molecule inhibitors and Aurora A kinase, a critical regulator of cell division and a prominent target in cancer therapy. We will delve into the structural features of the kinase's active site, the diverse binding modes of inhibitors, quantitative binding data, and the experimental methodologies used to characterize these interactions.

Introduction to Aurora A Kinase

Aurora A is a member of the serine/threonine kinase family that plays a crucial role in mitotic progression.[1] It is involved in several key processes, including centrosome maturation and separation, bipolar spindle assembly, and mitotic entry.[2][3] The gene encoding Aurora A is located on chromosome 20q13, a region frequently amplified in various human cancers, including breast, ovarian, and colon cancers.[2][4] Overexpression of Aurora A can lead to centrosome abnormalities, chromosomal instability, and cellular transformation, making it an attractive target for anticancer drug development.[4][5]

The structure of Aurora A consists of a variable N-terminal domain and a highly conserved C-terminal catalytic domain, which is the primary target for small molecule inhibitors.[1] The catalytic activity of Aurora A is regulated by autophosphorylation of Thr288 within its activation loop and by its interaction with co-activating proteins such as TPX2.[2][6]

The ATP-Binding Site: The Primary Target for Inhibition

The majority of Aurora A inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket located in a deep cleft between the N-terminal and C-terminal lobes of the kinase domain.[1][7] Understanding the architecture of this site is fundamental to designing potent and selective inhibitors.

Key features of the Aurora A ATP-binding site include:

-

Hinge Region: A flexible segment that connects the N- and C-terminal lobes. Inhibitors typically form one or more hydrogen bonds with the backbone of residues in this region, a critical interaction for anchoring the molecule.

-

DFG Motif: A conserved sequence of three amino acids (Asp-Phe-Gly) at the beginning of the activation loop. The conformation of this motif is a key determinant of the kinase's activation state and dictates the type of inhibitor that can bind.

-

Activation Loop (A-loop): A flexible loop that, in its active state, allows for substrate binding and catalysis. In its inactive state, it can block the active site.

-

Hydrophobic Pockets: The ATP-binding site is predominantly hydrophobic, with a deep hydrophobic pocket adjacent to the ATP-binding site formed by a flexible glycine-rich loop.[1] This feature is often exploited in inhibitor design to enhance binding affinity and selectivity.[8]

-

Selectivity-Determining Residues: While the ATP-binding site is highly conserved across kinases, subtle differences in amino acid residues can be exploited to achieve selectivity. For Aurora A, key variant residues that distinguish it from other kinases include Leu215, Thr217, and Arg220.[3] For instance, the non-conserved Thr217 residue can form a unique hydrogen bond with certain inhibitors, contributing to their selectivity for Aurora A over Aurora B/C.[5]

Inhibitor Binding Modes: DFG-in and DFG-out Conformations

Aurora A inhibitors are broadly classified into two main types based on the conformation of the DFG motif they bind to.[9]

-

Type I Inhibitors (DFG-in): These inhibitors bind to the active conformation of the kinase, where the DFG motif is "in" its catalytically competent state. The aspartate residue of the DFG motif faces the active site, ready to coordinate magnesium ions for ATP hydrolysis. These inhibitors directly compete with ATP for binding.

-

Type II Inhibitors (DFG-out): These inhibitors bind to and stabilize an inactive conformation of the kinase, where the phenylalanine of the DFG motif has "flipped" into the ATP-binding site. This "DFG-out" conformation is non-productive. Type II inhibitors typically occupy an additional hydrophobic pocket adjacent to the ATP site that is accessible only in the DFG-out state, which can contribute to higher selectivity.[10] MLN8054 and alisertib are examples of inhibitors that have been shown to bind in a DFG-out mode.[9]

The conformation of the activation loop is highly dynamic, and inhibitors can select for and stabilize specific states.[9][11]

Quantitative Analysis of Inhibitor Binding

The potency of Aurora A inhibitors is quantified by various metrics, such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values are determined through biochemical or cellular assays. The table below summarizes the inhibitory activities of several well-characterized Aurora A inhibitors.

| Inhibitor | Type | Aurora A IC50 / Ki (nM) | Aurora B IC50 / Ki (nM) | Notes | Reference |

| Alisertib (MLN8237) | Type I/II (DFG-out binder) | 1.2 | 3.1 | Pan-Aurora inhibitor, in clinical trials. | [6] |

| MLN8054 | Type II (DFG-out binder) | 25 | 1300 | Selective for Aurora A. | [6] |

| MK-5108 (VX-689) | Type I | 0.6 | 18 | Highly selective for Aurora A. | [6] |

| MK-8745 | Type I | 0.4 | 100 | Highly selective for Aurora A. | [6] |

| VX-680 (Tozasertib) | Type I | 0.6 | 18 | Pan-Aurora inhibitor. | [6] |

| Danusertib (PHA-739358) | Type I/II | 13 | 79 | Pan-Aurora and Abl inhibitor. | [9] |

| AT9283 | Type I | 3 | 30 | Multikinase inhibitor including Aurora A/B. | [7] |

| Compound 2 | Pan-Aurora | 5 (Aurora A) | 2 (Aurora B) | Highly selective pan-Aurora inhibitor. | [12] |

Note: IC50 and Ki values can vary depending on the assay conditions (e.g., ATP concentration, presence of activators like TPX2).

Experimental Protocols for Characterizing Inhibitor Binding

A variety of experimental techniques are employed to determine the binding site, affinity, and mechanism of action of Aurora A inhibitors.

Biochemical Kinase Assays

These assays directly measure the enzymatic activity of purified Aurora A kinase in the presence of an inhibitor.

Protocol: Z'-LYTE™ Kinase Assay

This is a fluorescence-based, high-throughput screening assay that measures kinase activity by detecting the phosphorylation of a peptide substrate.

-

Reagents: Purified Aurora A kinase, kinase buffer, ATP, a fluorescently labeled peptide substrate (e.g., based on Lats2), and a development reagent.[4]

-

Procedure: a. Dispense the inhibitor at various concentrations into a 384-well plate. b. Add a solution of Aurora A kinase and the peptide substrate to each well. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature to allow for substrate phosphorylation. e. Stop the reaction and add the development reagent, which contains a protease that cleaves the unphosphorylated peptide. f. Measure the fluorescence resonance energy transfer (FRET) signal. Phosphorylation protects the peptide from cleavage, resulting in a high FRET signal.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

X-ray Crystallography

This powerful technique provides atomic-level detail of the inhibitor-kinase interaction, revealing the precise binding mode and key molecular interactions.

Protocol: Co-crystallization of Aurora A with an Inhibitor

-

Protein Expression and Purification: Express the catalytic domain of human Aurora A (residues 122-403) in E. coli and purify it to homogeneity using chromatography techniques.[13]

-

Complex Formation: Incubate the purified Aurora A protein with a molar excess of the inhibitor.

-

Crystallization: Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) by mixing the protein-inhibitor complex with a variety of precipitant solutions.

-

Data Collection: Once crystals are obtained, cryo-protect them and collect X-ray diffraction data at a synchrotron source.[13][14]

-

Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement with a known Aurora A structure as a search model. Refine the model to fit the experimental data, which will show the electron density for the bound inhibitor.[13][15]

Visualizing Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of complex biological and experimental workflows.

Caption: Simplified Aurora A signaling pathway during the G2/M phase of the cell cycle.

Caption: General experimental workflow for a biochemical kinase inhibition assay.

Caption: Logical relationship between DFG motif conformation and inhibitor type.

References

- 1. csmres.co.uk [csmres.co.uk]

- 2. The structure of C290A:C393A Aurora A provides structural insights into kinase regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aurora A Kinase (Human) Assay/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 5. Structure-based drug design of novel Aurora kinase A inhibitors: structural basis for potency and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploration of the selective binding mechanism of protein kinase Aurora A selectivity via a comprehensive molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. conservancy.umn.edu [conservancy.umn.edu]

- 12. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. rcsb.org [rcsb.org]

- 15. rcsb.org [rcsb.org]

An In-Depth Technical Guide to Aurora A Inhibitor 2 (CAS: 331770-21-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of Aurora A Inhibitor 2, a potent and selective ATP-competitive inhibitor of Aurora kinases. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and kinase inhibitor research.

Chemical Properties

Aurora A Inhibitor 2, with the IUPAC name N-[4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenyl]-benzamide, is a well-characterized small molecule inhibitor of Aurora kinases. Its fundamental chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 331770-21-9 |

| Molecular Formula | C23H20N4O3 |

| Molecular Weight | 400.43 g/mol |

| Appearance | White to yellow solid |

| Solubility | Soluble in DMSO (up to 100 mg/mL), sparingly soluble in aqueous solutions. It is recommended for in vitro use due to limited aqueous solubility[1]. |

Biological Activity

In Vitro Kinase Inhibitory Activity

Aurora A Inhibitor 2 demonstrates potent inhibitory activity against Aurora A and Aurora B kinases. The half-maximal inhibitory concentrations (IC50) are presented in the following table.

| Target | IC50 (nM) |

| Aurora A | 310[2] |

| Aurora B | 240[2] |

Cell-Based Proliferation Assay

The anti-proliferative activity of Aurora A Inhibitor 2 has been evaluated in the human breast cancer cell line MCF-7.

| Cell Line | IC50 (µM) |

| MCF-7 | 1.25[3][4] |

Mechanism of Action and Signaling Pathways

Aurora A kinase is a key regulator of mitosis, playing crucial roles in centrosome maturation and separation, spindle assembly, and cytokinesis. Its overexpression is frequently observed in various human cancers, contributing to tumorigenesis through the induction of genomic instability. Aurora A is involved in multiple signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

Inhibition of Aurora A by Aurora A Inhibitor 2 disrupts these processes, leading to mitotic arrest and subsequent apoptosis in cancer cells. The key signaling pathways influenced by Aurora A activity are depicted in the diagram below.

Experimental Protocols

In Vitro Aurora A Kinase Assay

This protocol provides a general framework for determining the in vitro inhibitory activity of Aurora A Inhibitor 2 against Aurora A kinase. The ADP-Glo™ Kinase Assay is a commonly used method.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a 1x Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).

-

Prepare serial dilutions of Aurora A Inhibitor 2 in 10% DMSO.

-

Dilute recombinant human Aurora A kinase and the substrate (e.g., Kemptide) in the kinase assay buffer. A final kinase concentration of approximately 5 ng/µl is a common starting point.

-

-

Assay Plate Setup:

-

Add the diluted inhibitor or vehicle (10% DMSO) to the wells of a 96-well plate.

-

Add the diluted Aurora A kinase to all wells except the "blank" controls.

-

Add the substrate and ATP mixture to all wells to start the reaction. A final ATP concentration close to the Km for Aurora A is recommended.

-

-

Incubation:

-

Incubate the plate at 30°C for a defined period, typically 45 to 60 minutes.

-

-

Signal Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-45 minutes.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

MCF-7 Cell Proliferation Assay

The anti-proliferative effects of Aurora A Inhibitor 2 can be assessed using a standard MTT or MTS assay in MCF-7 cells.

Detailed Methodology:

-

Cell Seeding:

-

Culture MCF-7 cells in complete medium (e.g., DMEM with 10% FBS).

-

Trypsinize and seed the cells into a 96-well plate at a density of approximately 5,000 cells per well.

-

Allow the cells to attach and grow overnight in a 37°C, 5% CO2 incubator.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of Aurora A Inhibitor 2 in the complete culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle (DMSO, final concentration typically ≤ 0.1%).

-

Incubate the cells for 48 to 72 hours.

-

-

Viability Measurement (MTS Assay):

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1 to 4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Kinase Selectivity and Pharmacokinetics

Currently, there is limited publicly available data on the broader kinase selectivity profile and the pharmacokinetic properties of Aurora A Inhibitor 2. Further studies are required to fully characterize its specificity against a wider panel of kinases and to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties in vivo. Quinazoline-based kinase inhibitors, as a class, have shown variable pharmacokinetic profiles, and specific modifications to the scaffold can significantly impact their in vivo behavior.

Conclusion

Aurora A Inhibitor 2 (CAS: 331770-21-9) is a valuable research tool for studying the biological roles of Aurora kinases and for the preclinical investigation of Aurora kinase inhibition as a therapeutic strategy in cancer. Its well-defined chemical structure and potent in vitro activity make it a suitable compound for cell-based and biochemical assays. Further characterization of its selectivity and pharmacokinetic properties will be essential for its potential development as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. repository.unar.ac.id [repository.unar.ac.id]

- 3. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The In Vitro Efficacy of Aurora A Inhibitor 2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of Aurora A inhibitor 2, a highly selective pan-Aurora kinase inhibitor. The document details its mechanism of action, presents quantitative data from various cell-based assays, and outlines the experimental protocols used for its evaluation.

Introduction to Aurora A Kinase and its Inhibition

Aurora A is a crucial serine/threonine kinase that plays a pivotal role in the regulation of cell division (mitosis).[1] It is essential for centrosome maturation, the formation of the mitotic spindle, and proper chromosome segregation.[1][2] Overexpression or aberrant activity of Aurora A is frequently linked to tumorigenesis and poor prognosis in several cancers, making it a compelling target for cancer therapy.[1][3]

Aurora A inhibitors are a class of drugs designed to selectively bind to and inhibit the activity of the Aurora A kinase, typically by competing with ATP for its binding site.[1] This inhibition disrupts the downstream signaling cascade, leading to defects in spindle assembly, mitotic arrest, and ultimately, programmed cell death (apoptosis) in rapidly dividing cancer cells.[1]

Mechanism of Action of Aurora A Inhibitor 2

Aurora A inhibitor 2 is a potent and selective pan-Aurora kinase inhibitor, with activity against Aurora A, B, and C kinases.[3] Its primary mechanism of action involves the inhibition of Aurora A autophosphorylation and the phosphorylation of its downstream substrates.[3] By blocking these critical phosphorylation events, the inhibitor disrupts the normal progression of mitosis, leading to cell cycle arrest and cytotoxicity in cancer cell lines.[3]

Quantitative In Vitro Efficacy Data

The in vitro efficacy of Aurora A inhibitor 2 has been evaluated across various human cancer cell lines. The following tables summarize the key quantitative data.

Table 1: Cellular Activity of Aurora A Inhibitor 2

| Cell Line | Assay Type | Endpoint | Value | Reference |

| HCT116 | Western Blot | Inhibition of Aurora A autophosphorylation | < 40 nM | [3] |

| HCT116 | Western Blot | Inhibition of Histone H3 S10 phosphorylation | < 40 nM | [3] |

| HeLa | Cell Viability | Cytotoxicity | Highly Toxic | [3] |

| HCT116 | Cell Viability | Cell Viability Loss | Plateaued at 50% (up to 33.3 µM) | [3] |

| PC3 | Cell Viability | Cell Viability Loss | Plateaued at 50% (up to 33.3 µM) | [3] |

| HEK293 | Cell Viability | Cell Viability Loss | Plateaued at 50% (up to 33.3 µM) | [3] |

Table 2: Comparative IC50 Values of Pan-Aurora Inhibitors

| Compound | HeLa IC50 (nM) | HCT116 IC50 (nM) | PC3 IC50 (nM) | HEK293 IC50 (nM) |

| Compound 1 | < 10 | Data not specified | Data not specified | Data not specified |

| Compound 2 | < 10 | Data not specified | Data not specified | Data not specified |

| SAR156497 | < 10 | Data not specified | Data not specified | Data not specified |

Note: Specific IC50 values for Compound 2 in HCT116, PC3, and HEK293 were not provided in the source material, but it was noted that in these cell lines, the related compound 1 was more potent than the control SAR156497.[3]

Detailed Experimental Protocols

The following sections describe the methodologies for the key experiments used to characterize the in vitro efficacy of Aurora A inhibitor 2.

Cell Culture

Human cancer cell lines (HeLa, HCT116, PC3, and HEK293) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis

This assay was used to determine the effect of the inhibitor on the phosphorylation status of Aurora A and its downstream substrate, Histone H3.

-

Cell Treatment: HCT116 cells were treated with varying concentrations of Aurora A inhibitor 2 for a specified duration.

-

Lysis: Cells were harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: The total protein concentration of the lysates was determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for phosphorylated Aurora A (p-Aurora A), total Aurora A, phosphorylated Histone H3 (p-H3), and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane was incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

This assay measures the cytotoxic effects of the inhibitor on cancer cells.

-

Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells were treated with a dose-response range of Aurora A inhibitor 2 for 72 hours.

-

Viability Assessment: Cell viability was assessed using a commercially available reagent such as CellTiter-Glo® (Promega) or by staining with a vital dye like trypan blue and counting viable cells.

-

Data Analysis: The results were normalized to vehicle-treated control cells to determine the percentage of cell viability loss.

Cell Cycle Analysis by Flow Cytometry (FACS)

This method was used to investigate the effect of the inhibitor on cell cycle progression.

-

Cell Treatment: HCT116 cells were treated with the inhibitor (e.g., 500 nM) for 48 hours.

-

Cell Fixation: Cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

Staining: Fixed cells were washed and stained with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, G2/M) and the presence of polyploid cells were quantified. Treatment with pan-Aurora inhibitors typically leads to an accumulation of cells with >4N DNA content due to failed cytokinesis.[3]

Conclusion

Aurora A inhibitor 2 demonstrates potent in vitro activity by inhibiting Aurora kinase signaling, leading to cell cycle arrest and cytotoxicity in various cancer cell lines.[3] The methodologies described in this guide provide a robust framework for the preclinical evaluation of this and other Aurora kinase inhibitors. Further investigation into its selectivity profile and potential for combination therapies is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Use of Alisertib (MLN8237) in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction